Resolvin E2
Overview
Description
Resolvin E2 (RvE2) is a potent anti-inflammatory compound that is derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). It is part of a family of lipid mediators, which includes resolvins of both the D and E series, that are generated during the resolution phase of acute inflammation. These mediators play a crucial role in dampening inflammation and promoting the resolution of inflammatory responses .
Synthesis Analysis
The total synthesis of RvE2 has been achieved through various methods. One approach utilized the intrinsic pseudoenantiomeric substructures of RvE2, leading to the production of a biologically active compound capable of blocking neutrophil infiltration and reducing proinflammatory cytokines in an acute peritonitis model . Another synthesis method involved connecting aldehydes corresponding to different segments of the RvE2 molecule using Wittig reactions, which allowed for the stereoselective assembly of the compound .
Molecular Structure Analysis
The molecular structure of RvE2 is characterized by multiple hydroxyl groups and a polyunsaturated carbon chain, which is typical of lipid mediators derived from EPA. The presence of these functional groups is essential for the biological activity of RvE2, as they are involved in the interaction with specific receptors and the modulation of inflammatory processes .
Chemical Reactions Analysis
To enhance the stability of RvE2, which is naturally unstable due to its polyunsaturated structure, researchers have designed stable equivalents by modifying its molecular structure. For instance, cyclopropane congeners of RvE2 (CP-RvE2) were synthesized by replacing the cis-olefin with a cyclopropane, resulting in compounds that were more stable against autoxidation and retained or even enhanced anti-inflammatory potency . Similarly, benzene congeners of RvE2 were created by replacing the unstable skipped diene moiety with a benzene ring, leading to compounds with increased metabolic stability and potent anti-inflammatory activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of RvE2 and its congeners are closely related to their biological functions. The stability of these compounds in biological systems is a critical factor, as the native form of RvE2 is prone to rapid degradation. The design of stable congeners aims to preserve the anti-inflammatory activity while improving resistance to metabolic breakdown, thus enhancing their potential as therapeutic agents .
Relevant Case Studies
Several studies have demonstrated the therapeutic potential of resolvins, including RvE2, in various models of disease. For example, RvE1, a closely related compound, has been shown to protect against colitis and dampen airway inflammation in asthma models, suggesting that RvE2 may have similar applications . Additionally, the use of RvE1 in a model of periodontitis resulted in the complete restoration of tissue homeostasis, indicating the powerful proresolving actions of these mediators .
Scientific Research Applications
Periodontal Disease Management
Resolvin E2 has been identified as a potential treatment modality in experimental periodontitis. Preclinical studies have shown that resolvins, including Resolvin E1 derived from eicosapentaenoic acid and Resolvin D2 from docosahexaenoic acid, can inhibit the destructive inflammatory process and alveolar bone loss in periodontitis-induced animal models, indicating their role in resolving periodontal inflammation (Alshibani, 2022).
Stroke Prevention and Treatment
Resolvins, particularly those derived from eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), have been studied for their role in the prevention and treatment of ischemic stroke. These compounds may improve outcomes related to atherosclerosis by inhibiting the production of proinflammatory cytokines, limiting neutrophil migration, and positively influencing phagocytosis. Preclinical studies indicate that resolvins could reduce the scope of brain damage and decrease the concentration of proinflammatory cytokines, pointing to their potential application in stroke treatment (Tułowiecka et al., 2020).
Bone Preservation
Resolvin E1 (RvE1) has been found to play a role in bone preservation. It is endogenously synthesized from eicosapentaenoic acid and acts in response to inflammation to enhance the resolution phase by diminishing neutrophil chemotaxis and enhancing macrophage-directed clearance of apoptotic neutrophils. Beyond its anti-inflammatory actions, RvE1 directly impacts bone cells and promotes bone preservation, which has been demonstrated in the context of periodontitis (Gyurko & Van Dyke, 2014).
Diabetic Nephropathy
The anti-inflammatory effects of resolvins have been explored in the context of diabetic nephropathy. These naturally occurring compounds, found in fish oil and seafood, have shown potential in suppressing inflammatory responses in several tissues, including the kidneys. The molecular pathways through which resolvins exert their effects are still being elucidated, but they are believed to involve the inhibition of specific inflammatory molecules and pathways (Yaribeygi et al., 2019).
Asthma Treatment
Resolvin E1 (RvE1) has been studied as a novel agent for the treatment of asthma. It is derived from the omega-3 fatty acid, eicosapentaenoic acid, and has shown promise in resolving inflammation related to asthma. Although research is still in the early stages, findings indicate that RvE1 could serve as a counter-regulatory signal in allergic inflammation and may offer new therapeutic approaches for human asthma (Hisada et al., 2009).
Future Directions
Given its unique function with minimal side-effects, resolvins could represent a new class of anti-inflammatory drugs . Currently, non-steroidal anti-inflammatory drugs (NSAIDs), steroids, and opioids are commonly used to treat inflammation and pain caused by injury . Resolvins, including Resolvin E2, may contribute to the beneficial actions of omega-3 fatty acids in human diseases . Moreover, they indicate that the 5-lipoxygenase in human leukocytes is a pivotal enzyme that can produce both pro- and anti-inflammatory chemical mediators .
properties
IUPAC Name |
(5S,6E,8Z,11Z,14Z,16E,18R)-5,18-dihydroxyicosa-6,8,11,14,16-pentaenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-2-18(21)14-11-9-7-5-3-4-6-8-10-12-15-19(22)16-13-17-20(23)24/h3-4,7-12,14-15,18-19,21-22H,2,5-6,13,16-17H2,1H3,(H,23,24)/b4-3-,9-7-,10-8-,14-11+,15-12+/t18-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRHYAOSTOHNQA-NNQKPOSRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC=CCC=CCC=CC=CC(CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C/C=C\C/C=C\C/C=C\C=C\[C@H](CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Resolvin E2 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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